molecular formula C10H8N2O4 B161334 Methyl 6-nitro-1H-indole-2-carboxylate CAS No. 136818-66-1

Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B161334
CAS No.: 136818-66-1
M. Wt: 220.18 g/mol
InChI Key: XYESWWUBKWDGNI-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitro-1H-indole-2-carboxylate typically involves the nitration of indole derivatives. One common method starts with the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation using manganese dioxide in toluene . This process yields this compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Methyl 6-amino-1H-indole-2-carboxylate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 6-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Methyl 6-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473542
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-66-1
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 34 was prepared from indoline-2-carboxlic acid by nitration with nitric acid in sulfuric acid, methylation using methanol and p-toluenesulfonic acid, followed by reaction with dichlorodicyanobenzoquinone in ethyl acetate and benzene. Total yield: 58%. MS: 219.13 (M−H+).
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Synthesis routes and methods II

Procedure details

Condensation of 3-nitrobenzaldehyde with methyl 2-azidoacetate (8 equiv, 6 equiv NaOCH3, CH3OH, −23 to 0° C., 6 h, 88%) both reagents commercially available from Aldrich, followed by thermolysis of the resulting methyl 2-azidocinnamate (xylene, reflux, 4.5 h, 81%) provided a readily separable mixture (4:1) of methyl 5- and 7-nitroindole-2-carboxylate. For methyl 7-nitroindole-2-carboxylate (164): mp 122-125° C. (CH2Cl2, light yellow fine needles); 1H NMR (CDCl3, 400 MHz) 10.37 (br s, 1H, NH), 8.31 (d, 1H, J=8.0 Hz, C4-H), 8.06 (d, 1H, J=8.0 Hz, C6-H), 7.36 (d, 1H, J=2.4 Hz, C3-H), 7.28 (t, 1H, J=8.0 Hz, C5-H), 3.99 (s, 3H, CO2CH3); IR (film)max 3372, 1727, 1531, 1445, 1344, 1298, 1249, 1188, 1107, 830, 763 cm−1; FABHRMS (NBA) m/e 221.0560 (M++H, C10H8N2O4 requires 221.0562). For methyl 5-nitroindole-2-carboxylate (168): 1H NMR (DIMETHYLSULFOXIDE-d6, 400 MHz) 12.65 (br s, 1H, NH), 8.73 (d, 1H, J=2.3 Hz, C4-H), 8.14 (dd, 1H, J=2.0, 8.0 Hz, C6-H), 7.60 (d, 1H, J=8.0 Hz, C7-H), 7.45 (d, 1H, J=0.7 Hz, C3-H), 3.90 (s, 3H, CO2CH3); IR (film)max 3316, 1701, 1614, 1531, 1435, 1343, 1261, 1203, 992, 746 cm−1. Similarly, condensation of 4-nitrobenzaldehyde with methyl 2-azidoacetate (8 equiv, 6 equiv NaOCH3, CH3OH, −23 to 0° C., 7 h, 84%) followed by thermolysis (xylene, reflux, 4 h, 83%) provided methyl 6-nitroindole-2-carboxylate (166): 1H NMR (CDCl3, 400 MHz) 9.27 (br s, 1H, NH), 8.39 (d, 1H, J=2.0 Hz, C7-H), 8.04 (dd, 1H, J=2.0, 8.0 Hz, C5-H), 7.78 (d, 1H, J=8.0Hz, C4-H), 7.28 (d, 1H, J=2.3 Hz, C3-H), 4.00 (s, 3H, CO2CH3).
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Synthesis routes and methods III

Procedure details

Sulfuric acid (1 mL, 18.76 mmol) was added to a suspension of 6-nitro-1H-indole-2-carboxylic acid (0.5 g, 2.425 mmol) in methanol (5 mL). The mixture was heated to reflux for 2 h. The reaction mixture was cooled to RT, poured into ice/water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic extracts were combined, dried over sodium sulfate, and concentrated to give the title compound (0.433 g, 81%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 9.31 (s, 1H), 8.41 (s, 1H), 8.05 (dd, 1H), 7.79 (d, 1H), 7.29 (s, 1H), 3.70-4.24 (m, 3H). MS: m/z 221 (M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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